molecular formula C17H11ClN2O4 B5812360 N-(4-chloro-3-nitrophenyl)-1-hydroxy-2-naphthamide CAS No. 68352-28-3

N-(4-chloro-3-nitrophenyl)-1-hydroxy-2-naphthamide

Cat. No. B5812360
CAS RN: 68352-28-3
M. Wt: 342.7 g/mol
InChI Key: LGCWJBIGWQYBJP-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-1-hydroxy-2-naphthamide, commonly known as CNH-Nap, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. CNH-Nap is a derivative of 2-naphthol and is primarily used as a reagent in biochemical and physiological experiments.

Scientific Research Applications

CNH-Nap has a wide range of applications in scientific research. It is primarily used as a reagent in biochemical and physiological experiments to study the activity of various enzymes and proteins. CNH-Nap is also used as a fluorescent probe to detect the presence of metal ions in biological samples. Additionally, CNH-Nap has been shown to possess anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of CNH-Nap is not fully understood. However, it is believed that CNH-Nap acts as a chelator, binding to metal ions and preventing them from participating in various biological processes. CNH-Nap has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects:
CNH-Nap has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is involved in inflammation, and may therefore have potential anti-inflammatory properties. Additionally, CNH-Nap has been shown to possess anti-tumor properties, making it a potential candidate for cancer treatment. CNH-Nap has also been shown to act as a fluorescent probe, making it useful for detecting the presence of metal ions in biological samples.

Advantages and Limitations for Lab Experiments

One advantage of using CNH-Nap in lab experiments is its versatility. CNH-Nap can be used as a reagent in a variety of experiments, making it useful for studying different biological processes. Additionally, CNH-Nap is relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also limitations to using CNH-Nap. One limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, CNH-Nap may have potential side effects, which could affect the accuracy of experimental results.

Future Directions

There are several potential future directions for research involving CNH-Nap. One area of research could focus on further elucidating the mechanism of action of CNH-Nap. This could involve studying the binding interactions between CNH-Nap and metal ions, as well as the effects of CNH-Nap on enzyme activity. Another area of research could focus on the potential anti-inflammatory and anti-tumor properties of CNH-Nap. This could involve studying the effects of CNH-Nap on inflammation and tumor growth in animal models. Additionally, research could be conducted to explore the potential use of CNH-Nap as a fluorescent probe for detecting the presence of metal ions in biological samples.

Synthesis Methods

The synthesis of CNH-Nap involves the reaction of 1-hydroxy-2-naphthoic acid with 4-chloro-3-nitroaniline in the presence of a suitable coupling agent. The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 1-hydroxy-2-naphthoic acid and the amino group of 4-chloro-3-nitroaniline. The resulting product is then purified by recrystallization to obtain pure CNH-Nap.

properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-1-hydroxynaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O4/c18-14-8-6-11(9-15(14)20(23)24)19-17(22)13-7-5-10-3-1-2-4-12(10)16(13)21/h1-9,21H,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCWJBIGWQYBJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356740
Record name 2-Naphthalenecarboxamide, N-(4-chloro-3-nitrophenyl)-1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenecarboxamide, N-(4-chloro-3-nitrophenyl)-1-hydroxy-

CAS RN

68352-28-3
Record name 2-Naphthalenecarboxamide, N-(4-chloro-3-nitrophenyl)-1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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